molecular formula C9H7BrClN3O3S B2778028 5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide CAS No. 2094283-10-8

5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide

Cat. No. B2778028
CAS RN: 2094283-10-8
M. Wt: 352.59
InChI Key: PYYNYSFWMNADFY-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide, also known as BCS-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the death of cancer cells and a reduction in tumor size.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide has been shown to have anti-inflammatory and anti-bacterial properties. It has also been found to have a positive effect on the immune system, potentially making it useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide is its potent anti-cancer activity. This makes it a promising candidate for further investigation as a cancer therapeutic. However, there are also some limitations to its use in lab experiments. For example, 5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide can be difficult to synthesize in large quantities, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide. One area of interest is in the development of new cancer therapies based on 5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide. Another potential direction is in the investigation of 5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide's anti-inflammatory and anti-bacterial properties, which could lead to the development of new treatments for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide, which could lead to the development of more effective therapies.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide involves the reaction of 5-bromo-2-chloropyridine-3-sulfonamide with 4-methyl-1,2-oxazol-3-amine in the presence of a suitable catalyst. The resulting product is then purified using standard chromatographic techniques to yield pure 5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide.

Scientific Research Applications

5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, making it a potential candidate for further investigation as a cancer therapeutic.

properties

IUPAC Name

5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3O3S/c1-5-4-17-13-9(5)14-18(15,16)7-2-6(10)3-12-8(7)11/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYNYSFWMNADFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1NS(=O)(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(4-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide

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